1-pyridin-4-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
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Overview
Description
1-pyridin-4-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine is an organic compound that features a pyridine ring and a piperazine ring
Scientific Research Applications
1-pyridin-4-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its role as a serotonin reuptake inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-4-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine typically involves the reaction of pyridine derivatives with piperazine derivatives under controlled conditions. One common method involves the condensation of 4-pyridin-2-ylpiperazine with pyridine-4-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-pyridin-4-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce secondary amines or alcohols.
Mechanism of Action
The mechanism of action of 1-pyridin-4-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine involves its interaction with specific molecular targets. For example, as a serotonin reuptake inhibitor, it binds to the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression.
Comparison with Similar Compounds
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another compound with a similar structure, known for its serotonin reuptake inhibitory activity.
N-(pyridin-4-yl)pyridin-4-amine: A compound with similar pyridine rings, used in various chemical and biological studies.
Properties
IUPAC Name |
1-pyridin-4-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-2-6-17-15(3-1)19-9-11-20(12-10-19)18-13-14-4-7-16-8-5-14/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXKFWIPNYNTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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